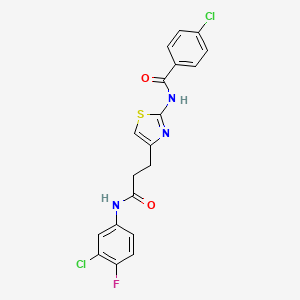
4-chloro-N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H14Cl2FN3O2S and its molecular weight is 438.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Agents
Several studies have synthesized and evaluated the antimicrobial and antibacterial activities of compounds containing elements such as fluorine, chlorine, and thiazole, which are similar to the specified compound. For instance:
- Antibacterial Activity of Fluorinated Compounds : Research by Holla, Bhat, and Shetty (2003) synthesized fluorine-containing triazinones with potential antibacterial properties. The study highlighted the significance of fluorine and chlorine substituents in enhancing antibacterial activity Holla, Bhat, & Shetty, 2003.
- Antimycobacterial Activity : A study by Sathe et al. (2011) focused on synthesizing fluorinated benzothiazolo imidazole compounds and testing their antimicrobial activity. The research suggests the potential of fluorine and chlorine-containing compounds in antimicrobial applications Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011.
Anticancer Applications
Compounds structurally related to the specified chemical have also been explored for their potential in anticancer research:
- Pro-apoptotic Activity in Cancer Cells : Yılmaz et al. (2015) synthesized indapamide derivatives showing proapoptotic activity against melanoma cell lines, demonstrating the potential of such compounds in cancer research Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015.
Synthesis and Characterization
Research efforts have also been directed towards the synthesis and characterization of compounds with similar structural features for various applications:
- Synthesis of Fluoroquinolone-based Thiazolidinones : Patel and Patel (2010) synthesized fluoroquinolone-based thiazolidinones with antimicrobial study, showcasing the process and potential applications of these compounds in microbial resistance research Patel & Patel, 2010.
Antimicrobial and Antipathogenic Agents
Compounds featuring fluorine, chlorine, and thiazole groups have been studied for their interaction with bacterial cells, offering insights into the development of novel antimicrobial agents:
- Antipathogenic Activity of Thiourea Derivatives : Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized thiourea derivatives for their interaction with bacterial cells, demonstrating significant antipathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus Limban, Marutescu, & Chifiriuc, 2011.
Propiedades
IUPAC Name |
4-chloro-N-[4-[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN3O2S/c20-12-3-1-11(2-4-12)18(27)25-19-24-14(10-28-19)6-8-17(26)23-13-5-7-16(22)15(21)9-13/h1-5,7,9-10H,6,8H2,(H,23,26)(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOGORKGXNENDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


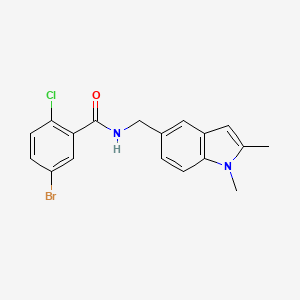
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2392493.png)
![1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B2392494.png)
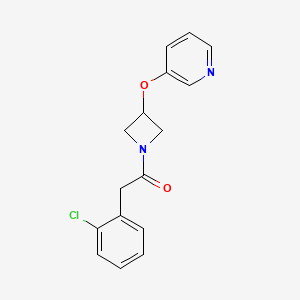
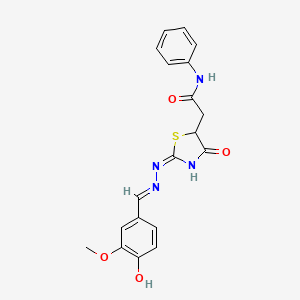
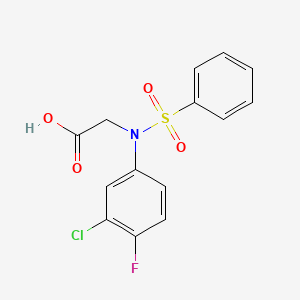

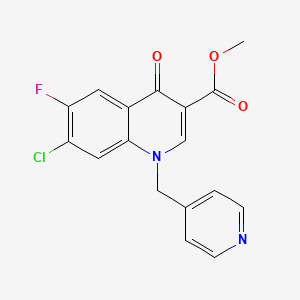
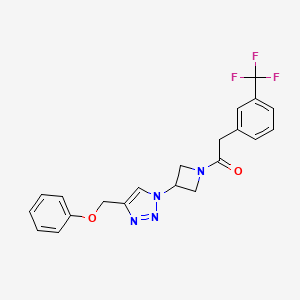
![(5Z)-3-(3-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2392507.png)
![2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2392509.png)
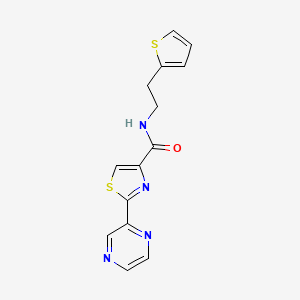
![1-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2392512.png)